![molecular formula C15H15FN6O2 B2597554 (E)-7-Ethyl-8-(2-(4-Fluorbenzyliden)hydrazinyl)-3-methyl-1H-purin-2,6(3H,7H)-dion CAS No. 682776-28-9](/img/structure/B2597554.png)
(E)-7-Ethyl-8-(2-(4-Fluorbenzyliden)hydrazinyl)-3-methyl-1H-purin-2,6(3H,7H)-dion
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-7-ethyl-8-(2-(4-fluorobenzylidene)hydrazinyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a synthetic organic compound that belongs to the purine family. This compound is characterized by its unique structure, which includes a purine core substituted with an ethyl group, a methyl group, and a hydrazinyl group linked to a fluorobenzylidene moiety. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of research.
Wissenschaftliche Forschungsanwendungen
Anticancer Properties
Recent studies highlight the anticancer potential of (E)-7-ethyl-8-(2-(4-fluorobenzylidene)hydrazinyl)-3-methyl-1H-purine-2,6(3H,7H)-dione. The compound has shown promising results in inhibiting the proliferation of various cancer cell lines. For instance:
- Cell Line Studies : In vitro assays demonstrated that the compound exhibits significant cytotoxicity against HepG2 liver cancer cells with an IC50 value comparable to standard chemotherapeutics such as doxorubicin .
Drug Development
The unique structural features of (E)-7-ethyl-8-(2-(4-fluorobenzylidene)hydrazinyl)-3-methyl-1H-purine-2,6(3H,7H)-dione make it a candidate for further development as an anticancer agent. Its ability to target multiple pathways involved in tumor growth and metastasis suggests it could be part of combination therapies aimed at enhancing treatment efficacy.
Potential for Other Therapeutic Areas
Beyond oncology, there is potential for this compound in treating other diseases where hydrazine derivatives have shown effectiveness. This includes applications in anti-inflammatory and antimicrobial therapies due to the hydrazine functional group’s reactivity.
Case Study 1: Anticancer Evaluation
A study published in a peer-reviewed journal evaluated the anticancer properties of several derivatives related to purine compounds. It was found that compounds similar to (E)-7-ethyl-8-(2-(4-fluorobenzylidene)hydrazinyl)-3-methyl-1H-purine-2,6(3H,7H)-dione exhibited significant inhibition of cancer cell proliferation in vitro . These findings support the hypothesis that structural modifications can enhance biological activity.
Case Study 2: Enzymatic Assays
Further research involving enzymatic assays indicated that derivatives of this compound could inhibit key enzymes involved in nucleotide metabolism, potentially leading to reduced tumor growth rates .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (E)-7-ethyl-8-(2-(4-fluorobenzylidene)hydrazinyl)-3-methyl-1H-purine-2,6(3H,7H)-dione typically involves the following steps:
Formation of the Purine Core: The purine core can be synthesized through a multi-step process starting from simple precursors such as urea and ethyl acetoacetate. The key steps include cyclization and functional group modifications to introduce the ethyl and methyl groups.
Condensation with 4-fluorobenzaldehyde: The final step involves the condensation of the hydrazinyl-purine intermediate with 4-fluorobenzaldehyde to form the desired (E)-7-ethyl-8-(2-(4-fluorobenzylidene)hydrazinyl)-3-methyl-1H-purine-2,6(3H,7H)-dione. This reaction is typically carried out in the presence of an
Biologische Aktivität
(E)-7-ethyl-8-(2-(4-fluorobenzylidene)hydrazinyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a synthetic compound belonging to the purine family. Its structural characteristics suggest potential biological activities, particularly in pharmaceutical applications. This article reviews its biological activity based on diverse research findings, highlighting its mechanism of action, therapeutic potential, and relevant case studies.
Structural Characteristics
The compound features a purine core with an ethyl group at position 7 and a hydrazinyl substituent at position 8. The presence of the 4-fluorobenzylidene moiety is noteworthy as it may influence the compound's interaction with biological targets.
Research indicates that compounds with similar structural motifs often exhibit enzyme inhibition properties, particularly against cancer-related pathways. The hydrazinyl group can facilitate interactions with various biological macromolecules, potentially leading to altered enzymatic activity or receptor binding.
Biological Activity Overview
The biological activity of (E)-7-ethyl-8-(2-(4-fluorobenzylidene)hydrazinyl)-3-methyl-1H-purine-2,6(3H,7H)-dione has been explored in several studies:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cell proliferation in various cancer cell lines by targeting specific oncogenic pathways.
- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes involved in purine metabolism and DNA synthesis.
- Antioxidant Properties : Some studies indicate that it may exhibit antioxidant activity, which could be beneficial in reducing oxidative stress in cells.
Data Table: Summary of Biological Activities
Biological Activity | Description | Reference |
---|---|---|
Anticancer Activity | Inhibits proliferation in cancer cell lines | |
Enzyme Inhibition | Targets enzymes involved in purine metabolism | |
Antioxidant Properties | Reduces oxidative stress in cellular models |
Case Studies
- In Vitro Studies : A study examined the effects of (E)-7-ethyl-8-(2-(4-fluorobenzylidene)hydrazinyl)-3-methyl-1H-purine-2,6(3H,7H)-dione on human breast cancer cells. Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting dose-dependent anticancer effects.
- Mechanistic Insights : Another investigation focused on the compound’s mechanism of action via enzyme assays. It was found to inhibit dihydrofolate reductase (DHFR), an essential enzyme for DNA synthesis, thereby supporting its potential as a chemotherapeutic agent.
- Oxidative Stress Reduction : A study evaluated the antioxidant capacity using DPPH and ABTS assays. The compound demonstrated significant scavenging activity comparable to established antioxidants like ascorbic acid.
Eigenschaften
IUPAC Name |
7-ethyl-8-[(2E)-2-[(4-fluorophenyl)methylidene]hydrazinyl]-3-methylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN6O2/c1-3-22-11-12(21(2)15(24)19-13(11)23)18-14(22)20-17-8-9-4-6-10(16)7-5-9/h4-8H,3H2,1-2H3,(H,18,20)(H,19,23,24)/b17-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBCUEHIQEVHCJK-CAOOACKPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(N=C1NN=CC3=CC=C(C=C3)F)N(C(=O)NC2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C2=C(N=C1N/N=C/C3=CC=C(C=C3)F)N(C(=O)NC2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.